molecular formula C25H25N7O3 B12372000 Nox2-IN-2

Nox2-IN-2

Katalognummer: B12372000
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: KSINOUZCQBUXCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nox2-IN-2 is a compound known for its inhibitory effects on NADPH oxidase 2 (NOX2), an enzyme complex responsible for producing reactive oxygen species (ROS). NOX2 plays a crucial role in various biological processes, including immune response and inflammation. The inhibition of NOX2 by this compound has significant implications for treating diseases associated with oxidative stress and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nox2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Nox2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Nox2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of NOX2 in oxidative stress and redox biology.

    Biology: Investigated for its effects on cellular signaling pathways and immune response.

    Medicine: Explored as a potential therapeutic agent for diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and chronic inflammation.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting NOX2

Wirkmechanismus

Nox2-IN-2 exerts its effects by inhibiting the activity of NOX2, thereby reducing the production of ROS. The compound targets specific subunits of the NOX2 enzyme complex, preventing their interaction and subsequent activation. This inhibition disrupts the electron transfer process required for ROS generation, leading to decreased oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Nox2-IN-2

This compound is unique due to its specific targeting of NOX2 subunits and its potent inhibitory effects. Unlike some other inhibitors, this compound has shown high efficacy in reducing NOX2-derived ROS production in various cell types, making it a valuable tool for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C25H25N7O3

Molekulargewicht

471.5 g/mol

IUPAC-Name

6-[2-[2-[4-[(2-aminoquinolin-6-yl)oxymethyl]triazol-1-yl]ethoxy]ethoxy]quinolin-2-amine

InChI

InChI=1S/C25H25N7O3/c26-24-7-1-17-13-20(3-5-22(17)28-24)34-12-11-33-10-9-32-15-19(30-31-32)16-35-21-4-6-23-18(14-21)2-8-25(27)29-23/h1-8,13-15H,9-12,16H2,(H2,26,28)(H2,27,29)

InChI-Schlüssel

KSINOUZCQBUXCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=N2)N)C=C1OCCOCCN3C=C(N=N3)COC4=CC5=C(C=C4)N=C(C=C5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.